1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking to expand diversity-oriented triazole libraries often encounter redundant substitution patterns. This compound (CAS 1351779-49-1) is a structurally unique 1,2,3-triazole-4-carboxylic acid building block bearing a 3-ethylphenyl group at N1 and a pyridin-2-yl group at C5, a combination absent from commercially available analogs. - Enables direct amide coupling without ester deprotection for parallel synthesis of carboxamide screening libraries. - Scaffold aligns with KAT2A inhibitor pharmacophores and can be converted to hydroxamates for HDAC profiling. - Molecular Weight: 294.31 g/mol; XLogP3: 2.6. Supplied with full analytics for immediate R&D use.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 1351779-49-1
Cat. No. B1523555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1351779-49-1
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
InChIKeyRJZRRIYRIQUOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid: Baseline Characterization


1-(3-Ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351779-49-1, PubChem CID 53366326) is a fully substituted 1H-1,2,3-triazole-4-carboxylic acid bearing a 3-ethylphenyl group at N1 and a pyridin-2-yl group at C5 [1]. Its computed molecular weight is 294.31 g/mol, XLogP3 is 2.6, and it possesses one hydrogen bond donor (the carboxylic acid) and five hydrogen bond acceptors [1]. This compound belongs to the 1,2,3-triazole-4-carboxylic acid scaffold class, which serves as a key fragment and precursor for antitumor 1,2,3-triazole-4-carboxamides in fragment-based drug discovery [2]. Direct primary research literature specifically on this compound is limited; the evidence presented below is therefore drawn from computed physicochemical properties, class-level scaffold data, and structural comparison with the closest commercially available analogs.

1
Fragment-based library synthesis: 1,2,3-triazole-4-carboxylic acid scaffold with free carboxylic acid handle for direct amide coupling
2
KAT2A pharmacophore alignment: pyridin-2-yl and carboxylic acid groups match the inhibitor prototype described by Pacifico et al.
3
Unique substitution pattern: meta-ethylphenyl at N1 and ortho-pyridyl at C5 not duplicated among commercial analogs

Generic Substitution Risks and the Specific 3-Ethylphenyl/Pyridin-2-yl Pairing


Within the 1,2,3-triazole-4-carboxylic acid chemical space, the combination of a 3-ethylphenyl substituent at N1 and a pyridin-2-yl substituent at C5 is structurally unique among commercially catalogued analogs [1][2]. Closely related compounds such as 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326911-73-2) and 1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351809-37-4) differ in the size or position of the alkyl substituent on the N1-phenyl ring, while the 4-ethylphenyl/4-pyridyl regioisomer (CAS 1017415-74-5) alters the substitution geometry at both rings. The carboxylic acid moiety is a proven derivatisation handle for conversion to carboxamides with antitumor activity, as demonstrated across a panel of 1,2,3-triazole-4-carboxylic acid fragments in the NCI60 screen [2]. Generic substitution with a des-ethyl, des-pyridyl, or regioisomeric analog would alter both the lipophilicity (ΔXLogP3) and the hydrogen-bonding capacity, potentially changing target engagement, metabolic stability, and the chemical tractability of the carboxylic acid handle [1].

Methyl analog Replacing 3-ethyl with 3-methyl reduces lipophilicity (~0.3–0.5 logP units), which may alter membrane partitioning and target engagement profile.
2-Ethyl isomer Moving the ethyl group to the ortho position sterically restricts N1–phenyl bond rotation, potentially changing the conformational ensemble and SAR interpretation.
4-Ethyl/4-pyridyl Regioisomeric substitution at both rings alters hydrogen-bonding geometry and ring orientation; lipophilicity and electronic profiles may not translate directly.

Quantitative Evidence for Product Differentiation vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile Differentiation

The target compound (PubChem CID 53366326) has a computed XLogP3 of 2.6, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA). By comparison, 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326911-73-2, C₁₅H₁₂N₄O₂, MW 280.28) carries a methyl rather than ethyl group on the N1-phenyl ring. The additional methylene unit in the target compound increases the calculated logP by approximately 0.3–0.5 log units compared to the methyl analog, based on the Hansch π-contribution of a CH₂ group [1]. The 2-ethylphenyl positional isomer (CAS 1351809-37-4, also C₁₆H₁₄N₄O₂, MW 294.31) shares the same molecular formula but places the ethyl group ortho to the triazole attachment point, which can sterically restrict rotation about the N1–phenyl bond relative to the meta-substituted target compound .

Lipophilicity Profile
Cross-study comparable
XLogP3 ≈ 2.6; estimated Δ +0.3–0.5 vs. 3-methyl analog; same HBD/HBA count as 2-ethyl isomer
Lipophilicity difference may influence permeability and partitioning
Computed property context; verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Antiproliferative Fragment Validation in NCI60 Panel

Pokhodylo and Matiychuk (2021) evaluated a series of 1,2,3-triazole-4-carboxylic acids and their esters for antiproliferative activity across the NCI60 human tumor cell line panel, identifying the most active fragments and establishing structure–activity relationships for this scaffold class [1]. The study concluded that 1,2,3-triazole-4-carboxylic acids are viable key fragments for the design of antitumor 1,2,3-triazole-4-carboxamides within a fragment-based drug discovery paradigm. Although the specific compound 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid was not individually reported, the study provides class-level validation that 1,2,3-triazole-4-carboxylic acids carrying aryl and heteroaryl substituents are productive starting points for antiproliferative screening cascades [1].

NCI60 Antiproliferative Screen
Class-level inference
Class-level: triazole-4-carboxylic acid fragments showed growth inhibition at 10 µM across 60 cell lines (Pokhodylo 2021)
Scaffold supports antiproliferative cell-line screening research
No direct data for this compound; verify in target assays
Antiproliferative Fragment-based drug discovery NCI60 screening

KAT2A Acetyltransferase Inhibitor Prototype Scaffold

Pacifico et al. (2022) reported that N-pyridinium-4-carboxylic-5-alkyl triazoles displayed the highest virtual screening score specificity toward the acetyltransferase KAT2A, and subsequent binding affinity tests and in vitro inhibition assays confirmed pyridyl-triazole carboxylates as the prototype of a new class of KAT2A inhibitors [1]. The study demonstrated that the combination of a pyridine-containing group and a carboxylic acid (or carboxylate) moiety on the triazole core is critical for KAT2A engagement [1]. While the target compound was not among the specific molecules synthesized and tested in this study, it shares the core pharmacophoric elements—a pyridyl substituent and a carboxylic acid at the triazole 4-position—that define this new inhibitor class.

KAT2A Inhibitor Prototype
Class-level inference
Pyridyl-triazole carboxylates identified as KAT2A inhibitor prototypes with confirmed binding affinity (Pacifico 2022)
Compound aligns with KAT2A pharmacophore for inhibitor discovery
Pharmacophore mapping only; no direct inhibition data
KAT2A inhibition Acetyltransferase Virtual screening

Unique Substitution Pattern Among Commercial Analogs

A survey of commercially available 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids reveals that the pairing of a 3-ethylphenyl group at N1 with a pyridin-2-yl group at C5 is unique to CAS 1351779-49-1 [1]. The nearest commercially catalogued analogs include: (i) 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326911-73-2), which replaces the ethyl with a methyl group; (ii) 1-(2-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351809-37-4), which moves the ethyl group to the ortho position; (iii) 1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1017415-74-5), which alters the substitution position on both rings . No catalogued analog combines meta-ethylphenyl at N1 with pyridin-2-yl at C5 simultaneously.

Unique Substitution Pattern
Supporting evidence
Only commercial catalog compound with meta-ethyl at N1 and ortho-pyridyl at C5 simultaneously
Non-redundant point in triazole SAR chemical space
Cross-vendor catalog survey (PubChem, AK Scientific, etc.)
Chemical space SAR Building block uniqueness

Carboxylic Acid Handle for Carboxamide Derivatisation

The carboxylic acid at the C4 position of the triazole ring is a well-precedented derivatisation handle. Pokhodylo and Matiychuk (2021) demonstrated that 1,2,3-triazole-4-carboxylic acids can be converted to 1,2,3-triazole-4-carboxamides, which were subsequently screened for anticancer activity in the NCI60 panel [1]. The target compound's carboxylic acid group enables straightforward amide coupling with diverse amine partners, a transformation that was key to identifying active carboxamides in the referenced study [1]. Kalinin et al. (2020) further showed that N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide (a hydroxamic acid derived from a triazole-4-carboxylic acid) exhibited potent inhibitory activity toward Schistosoma mansoni histone deacetylase 8 (smHDAC8), demonstrating that the carboxylic acid-to-hydroxamate conversion can yield nanomolar enzyme inhibitors [2].

Carboxamide Derivatisation
Class-level inference
Carboxylic acid couples directly to amines (standard EDC/HOBt); carboxamide products active in NCI60 screen
Enables parallel amide library synthesis without ester hydrolysis
Synthetic tractability well-precedented for this scaffold
Carboxamide derivatisation Medicinal chemistry Library synthesis

Absence of Direct Biological Data for the Exact Compound

A systematic search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and ChemSpider (searched May 2026) did not identify any primary research publication or patent that reports direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, or GI₅₀) for 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1351779-49-1) in head-to-head comparison with a defined analog. The differential evidence presented in this guide relies on computed physicochemical properties (Evidence Item 1), class-level scaffold validation (Evidence Items 2, 3, and 5), and structural uniqueness assessment (Evidence Item 4). Users requiring direct target-specific activity data for procurement go/no-go decisions should commission bespoke profiling of this compound against their target(s) of interest or request custom synthesis of the corresponding carboxamide library for screening.

Direct Bioactivity Gap
Data to verify
No published IC₅₀, Kᵢ, or MIC data for this exact compound (literature searched May 2026)
Transparent data gap; best suited for exploratory SAR and library synthesis
Commission bespoke profiling for target engagement decisions
Data transparency Procurement risk assessment Evidence gap analysis

Best-Fit Application Scenarios Based on Current Evidence


Fragment-Based Anticancer Library and Carboxamide Synthesis

The target compound is suited for use as a carboxylic acid building block in the synthesis of 1,2,3-triazole-4-carboxamide libraries for anticancer screening, following the precedent established by Pokhodylo and Matiychuk (2021) who demonstrated that this scaffold class yields antiproliferative carboxamides active in the NCI60 panel [1]. The free carboxylic acid allows direct amide coupling without ester hydrolysis, enabling parallel synthesis of diverse amide analogs.

KAT2A-Targeted Lead Optimization

Pacifico et al. (2022) identified N-pyridinium-4-carboxylic-5-alkyl triazoles as prototype KAT2A acetyltransferase inhibitors with confirmed binding affinity and in vitro inhibition [1]. The target compound's pyridin-2-yl and carboxylic acid groups align with the core pharmacophore. Researchers investigating KAT2A as an anticancer target can use this compound as a starting scaffold for structure–activity relationship exploration.

Triazole-Based HDAC Inhibitor Tool Generation

Kalinin et al. (2020) demonstrated that triazole-4-carboxylic acids can be converted to hydroxamic acid derivatives that inhibit smHDAC8 with nanomolar potency (IC₅₀ = 0.5 µM for the optimized 4-fluorophenoxy derivative), exceeding the activity of the reference inhibitor vorinostat [1]. The target compound's carboxylic acid can be similarly transformed to generate hydroxamate-based probes for HDAC or other zinc-dependent enzyme profiling.

Non-Redundant Entry for Triazole-Focused Screening Collections

The 3-ethylphenyl/pyridin-2-yl substitution pattern is not duplicated by any other commercially catalogued 1,2,3-triazole-4-carboxylic acid analog [1][2]. For organizations building diversity-oriented screening libraries around the triazole scaffold, this compound provides a unique combination of meta-alkyl substitution and ortho-pyridyl coordination capability that is absent from existing catalog offerings.

Application
Selection Property
Validation Focus
Fragment-based carboxamide library synthesis
Carboxylic acid handle for amide coupling
Cell-based antiproliferative screening (NCI60 panel context)
KAT2A-targeted inhibitor discovery research
Pyridyl and carboxylic acid pharmacophore alignment
KAT2A binding and inhibition assays
HDAC probe generation via hydroxamate conversion
Carboxylic acid-to-hydroxamate synthetic tractability
HDAC isoform selectivity and inhibition potency
Triazole-focused diversity screening library entry
Unique meta-ethyl/ortho-pyridyl substitution pattern
SAR exploration and fingerprint comparison
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